7,7',7'',7'''-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile
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Overview
Description
7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile is a complex organic compound characterized by its pyrazine core and multiple heptanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile typically involves multi-step organic reactions. One common approach includes the functionalization of pyrazine with heptanenitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile involves its interaction with specific molecular targets and pathways. The pyrazine core facilitates electron transfer and conjugation, enhancing its reactivity. The heptanenitrile groups contribute to the compound’s stability and solubility, allowing it to interact effectively with biological molecules and metal ions .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(Benzene-2,3,5,6-tetrayl)tetrabenzoate: Similar in structure but with a benzene core instead of pyrazine.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another pyrazine-based compound with carboxyphenyl groups.
Uniqueness: 7,7’,7’‘,7’‘’-(Pyrazine-2,3,5,6-tetrayl)tetraheptanenitrile is unique due to its combination of pyrazine and heptanenitrile groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
140636-25-5 |
---|---|
Molecular Formula |
C32H48N6 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
7-[3,5,6-tris(6-cyanohexyl)pyrazin-2-yl]heptanenitrile |
InChI |
InChI=1S/C32H48N6/c33-25-17-9-1-5-13-21-29-30(22-14-6-2-10-18-26-34)38-32(24-16-8-4-12-20-28-36)31(37-29)23-15-7-3-11-19-27-35/h1-24H2 |
InChI Key |
SVIOQTVQKNVFMO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC1=C(N=C(C(=N1)CCCCCCC#N)CCCCCCC#N)CCCCCCC#N)CCC#N |
Origin of Product |
United States |
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